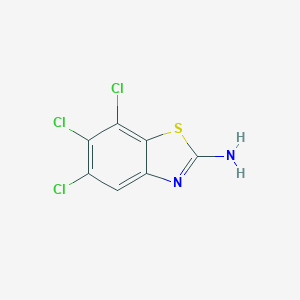
5,6,7-Trichloro-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trichloro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H3Cl3N2S and its molecular weight is 253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the potential of 5,6,7-trichloro-1,3-benzothiazol-2-amine as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, its derivatives have shown effectiveness against drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Anti-tubercular Activity
Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their anti-tubercular activity. Studies demonstrate that certain derivatives possess better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . The mechanism involves targeting specific proteins crucial for the survival of the bacteria, thus providing a promising avenue for developing new anti-TB drugs .
Pharmaceutical Development
The compound's structure allows it to serve as a scaffold for designing new therapeutic agents. Researchers are exploring its potential in synthesizing novel benzothiazole-based compounds that could lead to effective treatments for various diseases, including cancer and infectious diseases .
Case Study 1: Synthesis of Anti-tubercular Compounds
In a recent study by Shaikh et al., several acetamide-linked benzothiazole derivatives were synthesized using this compound as a starting material. The synthesized compounds were tested against M. tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) comparable to established anti-TB drugs .
| Compound | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| 7a | 0.25 | INH |
| 7g | 0.30 | RIF |
Case Study 2: Antibacterial Activity Assessment
A comprehensive study evaluated the antibacterial activity of derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly larger than those of conventional antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Compound Tested |
|---|---|---|
| E. coli | 22 | Compound A |
| P. aeruginosa | 21 | Compound B |
Propiedades
Número CAS |
16582-61-9 |
|---|---|
Fórmula molecular |
C7H3Cl3N2S |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
5,6,7-trichloro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3Cl3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12) |
Clave InChI |
PZTKRJPVVXGQBP-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















